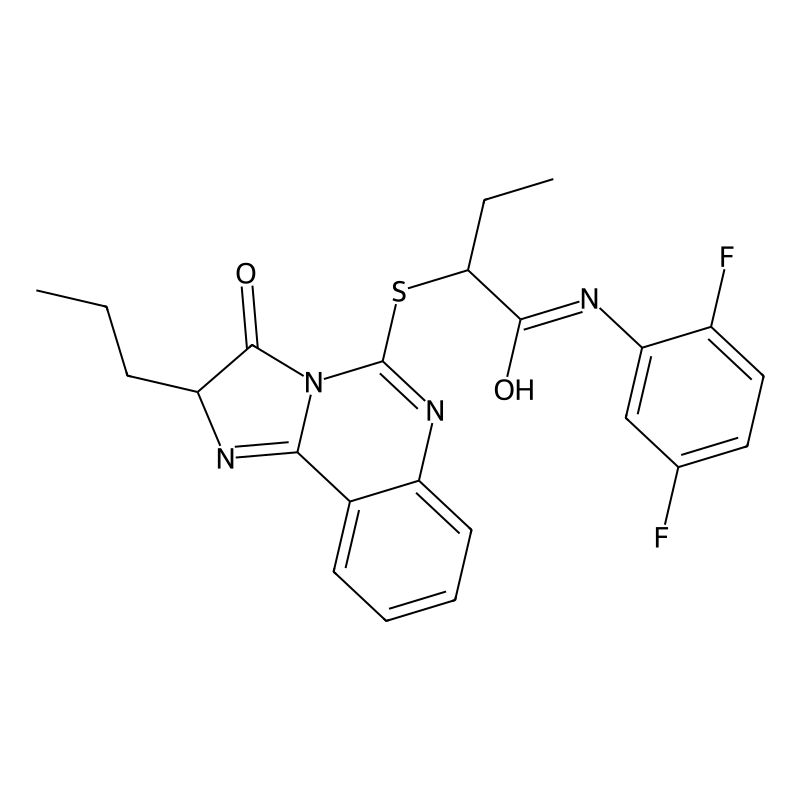

N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a complex organic compound characterized by its unique structure that incorporates a difluorophenyl moiety and an imidazoquinazoline derivative. This compound is notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is , and its structure features a butanamide backbone linked to a 3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl group through a thioether linkage. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may influence its biological activity.

- Nucleophilic Substitution: The sulfur atom in the thioether can act as a nucleophile, allowing for further functionalization.

- Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.

- Reduction: The carbonyl group in the imidazoquinazoline moiety can be reduced to an alcohol or amine under appropriate conditions.

These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives for further study.

Compounds containing imidazoquinazolines have been reported to exhibit a range of biological activities, including:

- Anticancer Properties: Some derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Antimicrobial Activity: The unique structure may confer activity against various bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects: Similar compounds have been noted for their ability to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

The synthesis of N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide typically involves several key steps:

- Formation of the Imidazoquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.

- Thioether Formation: The introduction of the thioether linkage can be accomplished via nucleophilic substitution reactions involving thiols and alkyl halides.

- Amidation: The final step involves coupling the butanamide with the synthesized imidazoquinazoline derivative using standard coupling reagents (e.g., EDC or DCC) under controlled conditions.

This compound has potential applications in:

- Pharmaceutical Development: Due to its promising biological activities, it could serve as a lead compound for developing new drugs targeting cancer or infectious diseases.

- Chemical Biology: It may be used as a tool compound in studying biological pathways associated with its target activities.

Interaction studies are essential to understand how this compound behaves in biological systems. Key areas of focus include:

- Protein Binding Affinity: Evaluating how well the compound binds to target proteins can provide insights into its mechanism of action.

- Cellular Uptake Studies: Understanding how the compound enters cells can inform modifications to enhance efficacy.

These studies often employ techniques such as surface plasmon resonance (SPR) and fluorescence-based assays.

Several compounds share structural similarities with N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-N-(1-pyridin-4-yl)propanamide | Fluorinated phenyl ring | Anticancer |

| N-(3-fluorophenyl)-N-(1-(4-methylpiperidin-4-yl))propanamide | Fluorinated phenyl ring | Analgesic |

| N-(2-chlorophenyl)-N-(1-benzylpiperidin-4-yl)propanamide | Chlorinated phenyl ring | Antidepressant |

Uniqueness

The uniqueness of N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide lies in its specific combination of fluorinated aromatic systems with an imidazoquinazoline core that may enhance both its pharmacological properties and selectivity towards biological targets compared to other similar compounds.